N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester
Description
This compound is a dipeptide derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the L-alanine residue and a methyl ester on the D-tryptophan moiety. The Boc group is widely used in peptide synthesis for temporary amine protection, removable under acidic conditions . The D-configuration of tryptophan may confer resistance to enzymatic degradation, making it relevant in drug design .
Properties
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZXUCZUDSJGC-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection and Coupling
The most common strategy involves sequential protection of amino acid functional groups followed by coupling. L-Alanine’s α-amino group is protected with tert-butoxycarbonyl (Boc), while D-tryptophan’s carboxylic acid is esterified to a methyl ester. The Boc group ensures chemoselectivity during coupling, and the methyl ester prevents unwanted side reactions at the carboxylate.
Key steps include:
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Synthesis of Boc-L-alanine (Boc-L-Ala-OH).
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Preparation of D-tryptophan methyl ester (D-Trp-OMe).
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Coupling Boc-L-Ala-OH and D-Trp-OMe using activating agents.
Solid-Phase Peptide Synthesis (SPPS)
While SPPS is typically reserved for longer peptides, its application to dipeptides allows for high purity and scalability. D-Trp-OMe is anchored to a resin, followed by Boc-L-Ala coupling and cleavage. However, solution-phase methods remain preferred for simplicity.
Enzymatic and Asymmetric Approaches
Enzymatic synthesis using serine racemase or tryptophan synthase can generate D-tryptophan from racemic mixtures. However, these methods require additional steps to isolate D-Trp before esterification and coupling.
Detailed Preparation Methods
Synthesis of Boc-L-Alanine (Boc-L-Ala-OH)
Procedure :
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Dissolve L-alanine (10 mmol) in a 1:1 mixture of water and dioxane.
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Add Boc anhydride (12 mmol) and adjust to pH 9–10 with 4 M NaOH.
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Stir at 25°C for 12 hours.
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Acidify to pH 2–3 with 1 M HCl and extract with ethyl acetate.
Synthesis of D-Tryptophan Methyl Ester (D-Trp-OMe)
Method A: Esterification via TMS-Diazomethane
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Dissolve D-tryptophan (10 mmol) in anhydrous dichloromethane (DCM).
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Cool to 0°C and add trimethylsilyl diazomethane (TMS-CHN, 12 mmol) dropwise.
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Stir at 25°C for 36 hours.
Method B: Acid-Catalyzed Esterification
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Reflux D-tryptophan (10 mmol) in methanol (30 mL) with HSO (0.5 mL) for 24 hours.
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Neutralize with NaHCO, extract with DCM, and dry.
Coupling Boc-L-Ala-OH and D-Trp-OMe
Activation with DCC/HOBt :
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Dissolve Boc-L-Ala-OH (10 mmol) and D-Trp-OMe (10 mmol) in DCM.
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Add N,N'-dicyclohexylcarbodiimide (DCC, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol).
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Stir at 25°C for 24 hours.
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Filter to remove dicyclohexylurea, wash with 1 M HCl, and purify via silica chromatography.
Alternative Coupling Agents :
Optimization and Yield Improvement
Solvent and Temperature Effects
Stereochemical Integrity
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The D-configuration of tryptophan is preserved by using optically pure D-Trp-OMe.
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Racemization during coupling is minimized by HOBt and low temperatures.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: NaOH in water at elevated temperatures.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the amide and ester groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Variation in Amino Acid Side Chains
- L-Phenylalanine vs. D-Tryptophan :
Replacement of D-tryptophan with L-phenylalanine (e.g., L-Alanine,N-Boc-L-phenylalanyl-methyl ester, CAS 15136-29-5) reduces aromatic bulk and eliminates the indole ring. This impacts solubility (logP increases by ~0.5) and π-π stacking interactions, critical for receptor binding . - Serine vs. Alanine :
N-Boc-L-serine methyl ester (CAS 2766-43-0) introduces a hydroxyl group, enhancing hydrophilicity (water solubility: 25 mg/mL vs. <10 mg/mL for alanine analogs) but requiring protection during synthesis to prevent side reactions .
Protecting Group Strategies
- Boc vs. Fmoc :
Compounds like L-Tryptophan, 1-Boc-N-Fmoc- (CAS 181311-44-4) use orthogonal Fmoc/Boc protection. Fmoc deprotection (base-sensitive) allows sequential synthesis without disrupting acid-labile Boc groups . - Methyl Ester vs. tert-Butyl Ester :
Methyl esters (e.g., target compound) are hydrolyzed more readily than tert-butyl esters (e.g., Boc-D-aza-ala-D-ala-OtBu in ), affecting stability in basic conditions .
Stereochemical Modifications
- D-Tryptophan vs. L-Tryptophan :
The D-configuration in the target compound contrasts with L-forms in natural peptides. For example, 1-Methyltetrahydro-β-carboline-3-carboxylic acid () uses L-tryptophan, which is prone to metabolic cleavage, whereas D-tryptophan analogs exhibit prolonged half-lives in vivo .
Functional Group Additions
- N-Methylation: CAS 131791-78-1 (D-Tryptophan, N-Boc-L-alanyl-N-methyl-methyl ester) introduces an N-methyl group, reducing hydrogen-bonding capacity and improving membrane permeability (PAMPA assay: logPe ≈ -4.5 vs. -5.8 for non-methylated analogs) .
- Halogenation :
N-Boc-β-iodoalanine methyl ester (CAS 93267-04-0) enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound but useful for bioconjugation .
Data Tables
Table 1: Key Properties of Selected Analogs
| Compound Name | CAS Number | logP | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| Target Compound | - | 2.8* | N/A | D-Tryptophan, Boc protection |
| N-Boc-L-phenylalanyl-methyl ester | 15136-29-5 | 3.3 | 145–148 | L-Phenylalanine side chain |
| N-Boc-β-iodoalanine methyl ester | 93267-04-0 | 2.5 | 89–91 | Iodinated for cross-coupling |
| D-Tryptophan, N-Boc-L-alanyl-N-methyl-methyl ester | 131791-78-1 | 3.1 | 110–112 | N-Methylation |
*Estimated via ChemDraw.
Biological Activity
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan methyl ester (often referred to as Boc-Alany-Trp-OMe) is a complex organic compound that has garnered significant attention in biochemical research due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino acid L-alanine, a D-tryptophan moiety, and a methyl ester functional group. The molecular formula is , with a molecular weight of approximately 429.48 g/mol.
Synthesis Overview
The synthesis of this compound typically involves the following steps:
- Protection of L-Alanine : The amino group of L-alanine is protected using the Boc group.
- Methylation of Tryptophan : D-tryptophan is methylated to form the corresponding methyl ester.
- Coupling Reaction : The protected alanyl residue is coupled with the methylated tryptophan using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) under controlled conditions .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have indicated that derivatives of tryptophan, including this compound, exhibit antiviral properties. For example, compounds structurally similar to Boc-Alany-Trp-OMe were tested against enteroviruses, demonstrating significant inhibitory effects on viral entry into host cells. The compound's mechanism appears to involve interaction with viral capsid proteins, thereby blocking infection .
Enzyme Modulation
The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Its structural components allow it to bind effectively to active sites or allosteric sites on target enzymes, influencing their activity and stability. This property makes it a candidate for further exploration in enzyme kinetics studies and drug design .
Protein Interactions
This compound is also utilized in studies focusing on protein-protein interactions. The presence of the tryptophan moiety facilitates binding to various proteins, which can be crucial for understanding signaling pathways and cellular mechanisms .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of tryptophan derivatives against enterovirus A71 (EV-A71), Boc-Alany-Trp-OMe was found to have an EC50 value of 0.04 μM in rhabdomyosarcoma cells. This indicates potent antiviral activity compared to other tested compounds .
Case Study 2: Enzyme Inhibition
Research investigating enzyme inhibition showed that Boc-Alany-Trp-OMe could inhibit serine proteases with an IC50 value of 10 μM, suggesting its potential use in therapeutic applications targeting protease-related diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | EC50/IC50 Values |
|---|---|---|
| This compound | Antiviral, Enzyme Inhibition | EC50: 0.04 μM |
| Tryptophan Methyl Ester | Antioxidant | IC50: 15 μM |
| N-Methyl-D-Tryptophan | Neuroprotective | IC50: 25 μM |
Q & A
Q. How are phase transitions in crystallography experiments accounted for during data collection?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
